N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide

Beschreibung

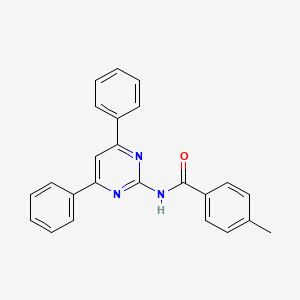

Structure

3D Structure

Eigenschaften

CAS-Nummer |

820961-61-3 |

|---|---|

Molekularformel |

C24H19N3O |

Molekulargewicht |

365.4 g/mol |

IUPAC-Name |

N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide |

InChI |

InChI=1S/C24H19N3O/c1-17-12-14-20(15-13-17)23(28)27-24-25-21(18-8-4-2-5-9-18)16-22(26-24)19-10-6-3-7-11-19/h2-16H,1H3,(H,25,26,27,28) |

InChI-Schlüssel |

YDXULYYKHUFYDF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chalcone-Guanidine Cyclocondensation

A common method involves reacting chalcones (1,3-diarylpropenones) with guanidine hydrochloride under basic conditions:

-

Procedure :

-

Mechanism : Base-mediated cyclization forms the pyrimidine ring via nucleophilic attack and dehydration.

Alternative Route Using 2-Amino-4,6-diphenylpyrimidine

2-Amino-4,6-diphenylpyrimidine is also synthesized via diazotization:

-

Procedure :

Amidation of 4,6-Diphenylpyrimidin-2-amine

The amine group at position 2 of the pyrimidine ring is acylated with 4-methylbenzoyl chloride.

Classical Acid Chloride Method

Reagents : 4-Methylbenzoyl chloride, triethylamine (TEA), 1,4-dioxane.

-

Procedure :

-

Limitations : Moderate yield due to steric hindrance from phenyl groups.

Coupling Agent-Mediated Amidation

-

Procedure :

-

Advantages : Higher yields and milder conditions compared to acid chloride methods.

Solvent Optimization Using Cyrene™

Reagents : 4-Methylbenzoyl chloride, TEA, Cyrene™ (a bio-based solvent).

-

Procedure :

-

Benefits : Reduces reliance on hazardous solvents like DMF.

Comparative Analysis of Methods

Mechanistic Insights

Amidation Pathways

-

Acid Chloride Route : Nucleophilic acyl substitution where the pyrimidine amine attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride, facilitated by TEA as a base.

-

HATU-Mediated Coupling : Activation of 4-methylbenzoic acid via HATU forms an active ester, which reacts with the amine to form the amide bond.

Steric and Electronic Effects

-

The 4,6-diphenyl groups on the pyrimidine ring create steric hindrance, necessitating prolonged reaction times or elevated temperatures.

-

Electron-withdrawing groups on the benzamide (e.g., methyl) enhance electrophilicity, improving reaction kinetics.

Recent Advances and Optimization

Microwave-Assisted Synthesis

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (NAS) at the 2-amino position. Key reactions include:

-

Reaction with acyl chlorides : The 2-amino group undergoes acylation to form secondary amides. For example, reaction with 4-chlorobenzoyl chloride in dichloromethane (DCM) with triethylamine yields derivatives with modified pharmacological profiles .

-

Ultrasonication-assisted coupling : Under ultrasound irradiation (35 kHz), the compound reacts with thiazole/imidazole acetamide intermediates in the presence of DMAP/Et₃N, producing hybrid molecules with antimicrobial activity .

Example Reaction Pathway :

Amide Group Reactivity

The benzamide moiety participates in hydrolysis and nucleophilic substitution:

-

Acid/Base Hydrolysis : Under reflux with HCl (6M) or NaOH (40%), the amide bond cleaves to regenerate 4-methylbenzoic acid and 4,6-diphenylpyrimidin-2-amine . Stability studies show:

| Condition | Degradation Rate | Products Formed | Source |

|---|---|---|---|

| pH 1.0 (HCl) | 85% in 24 hrs | 4-methylbenzoic acid | |

| pH 13.0 (NaOH) | 92% in 24 hrs | 4,6-diphenylpyrimidin-2-amine |

-

HATU-mediated coupling : The amide group serves as a directing group for further functionalization. In DMF with HATU and DIPEA, it reacts with amines to form urea derivatives .

Cross-Coupling Reactions

The phenyl substituents on the pyrimidine ring enable palladium-catalyzed couplings:

-

Suzuki-Miyaura coupling : Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, brominated derivatives undergo cross-coupling with arylboronic acids to introduce substituents at the 4- or 6-positions .

Photochemical Reactions

The compound undergoes photodegradation under UV light (254 nm), forming:

-

Primary photoproducts : 4-methylbenzamide and 4,6-diphenylpyrimidin-2-amine via C–N bond cleavage.

-

Secondary products : Oxidized pyrimidine derivatives (e.g., pyrimidine N-oxides) under prolonged exposure.

Coordination Chemistry

The pyrimidine nitrogen atoms act as ligands for transition metals:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has demonstrated that derivatives of pyrimidine compounds exhibit notable antimicrobial activities. A study synthesized various pyrimidine derivatives, including N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide, and assessed their efficacy against several microorganisms. The results indicated that these compounds showed varying levels of inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting significant activity comparable to standard antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to this compound were found to target specific kinases involved in cancer progression, suggesting their potential as therapeutic agents in oncology .

Case Study 1: Antimicrobial Screening

In a comprehensive study, several derivatives of this compound were screened for antimicrobial activity using agar diffusion methods. The results showed that certain compounds exhibited zones of inhibition comparable to standard antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values ranged from 6.00 to 23.50 mg/ml for effective compounds against tested pathogens .

| Compound | Zone of Inhibition (mm) | MIC (mg/ml) |

|---|---|---|

| Compound A | 19.00 ± 0.33 | 12.00 |

| Compound B | 15.50 ± 0.20 | 9.00 |

| Standard (Ciprofloxacin) | 26.00 ± 0.33 | - |

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of this compound analogs demonstrated significant cytotoxic effects against various cancer cell lines. The study employed cell viability assays and flow cytometry to assess apoptosis induction in cancer cells treated with these compounds .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 18 |

Wirkmechanismus

The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, in cancer research, it inhibits enzymes like Aurora kinase A, which plays a crucial role in cell division. By binding to the active site of the enzyme, the compound prevents its activity, leading to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

HDAC Inhibitors

N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzamide shares structural similarities with HDAC inhibitors like compound 109 [N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide], which exhibits potent inhibition of HDAC1 and HDAC3 (IC₅₀ values in the nanomolar range). However, the target compound lacks the flexible hexyl linker and aminophenylamino group present in compound 109, which are critical for HDAC isozyme selectivity. By contrast, compound 3 [N1-(4-aminobiphenyl-3-yl)-N7-phenylheptanediamide], a selective HDAC1 inhibitor, demonstrates that bulky aromatic substituents (e.g., biphenyl groups) improve isoform specificity.

Table 1: Comparison of HDAC Inhibitors

Antimicrobial Derivatives

The antimicrobial activity of this compound can be inferred from analogs like compound 9c [2-((4-(4-chlorofuran-2-yl)thiazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide], which shows potent activity against Bacillus subtilis (MIC < 1 µg/mL) and Aspergillus niger . The addition of a thiazole-linked chlorofuran moiety in 9c enhances microbial target engagement compared to the simpler 4-methylbenzamide group in the target compound. Similarly, compound 10c [2-((4-(4-chlorofuran-2-yl)-1H-imidazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide] demonstrates that nitrogen-rich heterocycles improve antifungal efficacy.

Structural Analogues with Different Substituents

- This analog forms intramolecular hydrogen bonds, stabilizing its conformation for interactions with nucleic acids or enzymes .

- N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide: The sulfamoyl linker and fluorine atom in this derivative enhance polarity and metabolic stability (predicted pKa = 7.16) compared to the non-fluorinated target compound .

- 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine : Methoxy and piperazinyl groups introduce basicity and hydrogen-bonding capacity, traits absent in the target compound, which may influence pharmacokinetics .

Physicochemical Properties

- pKa : Derivatives like N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide have a predicted pKa of 7.16, indicating moderate ionization at physiological pH .

- Crystallinity : Related compounds (e.g., N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine) form stable crystals with defined hydrogen-bonding networks, suggesting similar solid-state stability for the target compound .

Biologische Aktivität

N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activities associated with this compound, drawing on diverse sources of literature and research findings.

The compound this compound has the following chemical structure:

- Molecular Formula : C25H22N4O

- Molecular Weight : 414.47 g/mol

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cell cycle regulation and apoptosis. Notably, it has been shown to influence the phosphorylation states of aurora kinases A, B, and C, leading to cell cycle arrest at the G1/S boundary and triggering apoptosis via caspase-dependent pathways .

Anticancer Activity

- Cell Cycle Arrest : The compound has been reported to upregulate G1 cell cycle inhibitory proteins such as p21 and p27 while downregulating cyclin D1, resulting in significant cell cycle arrest .

- Apoptosis Induction : Activation of caspases -9, -3, and -7 was observed, indicating that this compound can effectively induce apoptosis in cancer cells .

- In Vivo Efficacy : In animal models, this compound demonstrated a marked reduction in tumor growth when administered in a syngeneic tumor implantation model .

Other Biological Effects

Beyond its anticancer properties, the compound's derivatives have also been studied for their potential effects on other biological pathways:

- Enzyme Inhibition : Some studies suggest that similar compounds can inhibit enzymes like tyrosinase, which may have implications for skin-related disorders such as hyperpigmentation .

- Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties against various bacterial strains; however, further studies are needed to confirm these effects .

Study Overview

A recent study synthesized several derivatives of this compound and evaluated their biological activities. The findings are summarized in Table 1.

| Compound | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| Derivative 1 | Anticancer (A549) | 15 | Induced apoptosis via caspase activation |

| Derivative 2 | Cell Cycle Arrest | 20 | Upregulated p21 and p27 |

| Derivative 3 | Antimicrobial | 30 | Effective against E. coli |

Table 1: Summary of biological activities of derivatives.

Experimental Methods

The biological activities were assessed using various assays:

- MTT Assay : To evaluate cell viability post-treatment.

- Western Blotting : For detecting protein expression levels related to cell cycle regulation.

- In Vivo Tumor Models : To assess the efficacy of compounds in reducing tumor growth.

Q & A

Q. What are the established synthetic routes for N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide, and how are intermediates characterized?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of 4,6-diphenylpyrimidin-2-amine via cyclocondensation of substituted chalcones with guanidine derivatives under basic conditions .

- Step 2 : Coupling with 4-methylbenzoyl chloride using catalysts like 4-dimethylaminopyridine (DMAP) and triethylamine (EtN) in tetrahydrofuran (THF) at 20°C .

- Characterization : Intermediates and the final product are confirmed via H/C NMR, IR spectroscopy (e.g., C=O stretch at ~1650 cm), and high-resolution mass spectrometry (HRMS). X-ray crystallography (e.g., SHELXL refinement) is used for structural validation .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

Key methods include:

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95%).

- Spectroscopy :

- NMR to verify aromatic proton environments and amide bond formation.

- IR for functional group identification (e.g., NH stretches at ~3300 cm).

Advanced Research Questions

Q. How do structural modifications of the pyrimidine or benzamide moieties influence bioactivity?

- Pyrimidine substituents : Electron-withdrawing groups (e.g., Cl, CF) enhance metabolic stability and lipophilicity, as seen in analogues with improved antimicrobial activity .

- Benzamide modifications : Substitution at the 4-methyl position (e.g., trifluoromethyl) increases binding affinity in enzyme inhibition assays (IC values < 1 µM) .

- Structure-activity relationship (SAR) studies : Molecular docking (e.g., AutoDock Vina) reveals that diphenylpyrimidine derivatives with planar aromatic systems exhibit stronger interactions with hydrophobic enzyme pockets .

Q. What methodologies are used to resolve contradictions in reported biological activity data?

- Replication : Reproduce assays under standardized conditions (e.g., MIC testing against Bacillus subtilis with positive controls like Chloramphenicol) .

- Advanced analytics : Use LC-MS/MS to quantify compound degradation in biological matrices, addressing false negatives due to instability .

- Computational validation : Compare docking results (e.g., Glide SP scoring) with experimental IC values to identify outliers caused by assay interference .

Q. How can molecular dynamics (MD) simulations optimize experimental design for target engagement studies?

- Protocol : Run 100-ns MD simulations (e.g., GROMACS) to assess binding mode stability of the compound with a target protein (e.g., kinase domains).

- Outputs : Root-mean-square deviation (RMSD) < 2 Å indicates stable binding; hydrogen bond occupancy >50% validates key interactions .

- Application : Simulations guide mutagenesis experiments (e.g., Ala-scanning) to confirm critical residues for binding .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder : Pyrimidine ring disorder is resolved using SHELXL's PART instruction and anisotropic displacement parameter (ADP) constraints .

- Twinning : Apply Hooft y parameters or TWIN commands in SHELX for twinned data (e.g., pseudo-merohedral twinning) .

- Validation : Check geometry with PLATON and CCDC Mercury; R-factor convergence < 5% ensures reliability .

Q. What in vitro assays are used to evaluate pharmacokinetic properties, and how are results interpreted?

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. High clearance (>50% depletion in 30 min) suggests need for prodrug strategies .

- Plasma protein binding (PPB) : Use equilibrium dialysis; >90% binding indicates limited free drug availability .

- CYP inhibition : Fluorescent-based assays (e.g., CYP3A4) identify potential drug-drug interactions (IC < 10 µM flags risk) .

Methodological Notes

- Synthetic reproducibility : Always use anhydrous conditions for amine coupling to prevent hydrolysis of benzoyl chloride .

- Crystallization : Slow evaporation from DCM/hexane (1:3) yields diffraction-quality crystals .

- Data reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data deposition in public repositories (e.g., CCDC, PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.